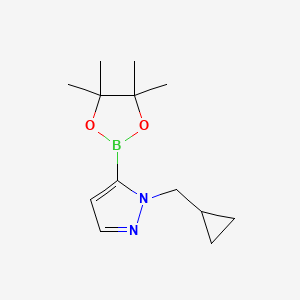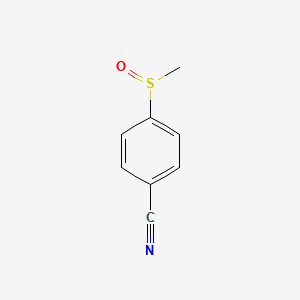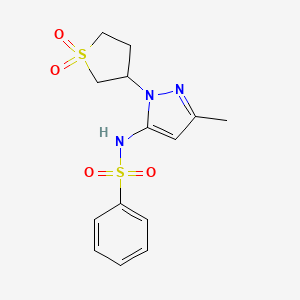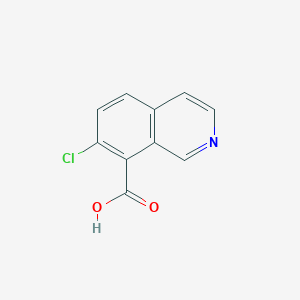
4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid is a chemical compound with the CAS Number: 91088-77-6 . It has a molecular weight of 316.29 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The compound is synthesized by the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride . This reaction results in the formation of the sulfonamide, as indicated by the absence of the characteristic downfield 1H NMR peak of the pyrrolidine ring and the presence of S–N stretching vibration at 857.82 cm−1 on the FTIR .Molecular Structure Analysis
The compound was characterized using single crystal X-ray diffraction studies . It was found to have crystallized in an orthorhombic crystal system with space group P2 1 2 1 2 1 . The S1-N1 bond length of 1.628 (2) Å was a strong indication of the formation of the title compound .Chemical Reactions Analysis
The compound is formed by the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride . Further details about its chemical reactions are not available in the retrieved sources.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 316.29 . Further physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
- Sulfonamides, including this compound, have historically played a crucial role in medicine due to their effectiveness against bacterial infections. Researchers have explored the antibacterial potential of 4-hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid . Further studies could investigate its specific mechanisms of action and potential applications in treating drug-resistant bacteria.
- The aryl sulfonyl group in sulfonamides has been utilized in asymmetric synthesis to protect nitrogen, oxygen, and amino acid functional groups during reactions involving carbonyl compounds and organometallic reagents . Researchers may explore its utility in designing novel synthetic routes for pharmaceuticals and other organic compounds.
- Predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters suggest that this compound has suitable bioavailability credentials . Investigating its pharmacokinetics and safety profile could guide drug development efforts.
- Computational studies have indicated that 4-hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid shows promising inhibition prospects against dihydropteroate synthase, DNA topoisomerase, and the SARS-CoV-2 spike protein . These findings hint at potential antiviral and anticancer applications.
- Researchers have analyzed the supramolecular architecture of this compound using noncovalent interaction and Hirshfeld surface analysis . Understanding its crystal packing and intermolecular forces can inform drug formulation and crystallization techniques.
- Single crystal X-ray diffraction studies have revealed the solid-state structure of 4-hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid . Spectroscopic methods (NMR, FTIR, ES-MS, and UV) have further characterized its properties. Researchers may explore its potential as a spectroscopic probe or sensor.
Antibacterial and Antimicrobial Properties
Asymmetric Synthesis and Protecting Functional Groups
Bioavailability and ADMET Parameters
Molecular Docking Studies
Supramolecular Architecture and Noncovalent Interactions
Solid-State Structure and Spectroscopic Analysis
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-hydroxy-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O7S/c14-8-5-10(11(15)16)12(6-8)21(19,20)9-3-1-7(2-4-9)13(17)18/h1-4,8,10,14H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHZTZPBEAKESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-chloro-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2641375.png)

![ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate](/img/structure/B2641380.png)


![(2S,3S,4S,5R,6R)-6-[[(3S,4R,6Ar,6bS,8aS,11R,12R,12aS,14bR)-8a-carboxy-12-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2641383.png)



![N-(4-methoxybenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2641391.png)
